4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid
Description
Significance of Substituted Benzoic Acid Derivatives in Contemporary Chemical Research
Substituted benzoic acids are a class of organic compounds that command significant attention in modern chemical research. Their structural versatility makes them crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the carboxylic acid group, combined with the diverse effects of substituents on the benzene (B151609) ring, allows for fine-tuning of a molecule's physicochemical and biological properties.
In medicinal chemistry, benzoic acid derivatives are scaffolds for drugs with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties. chemicalbook.comchemicalbook.com The acidity (pKa) and electronic structure of these molecules can be systematically modified by the addition of electron-withdrawing or electron-donating groups, a principle quantified by the Hammett equation. researchgate.netrsc.org This predictability makes them ideal candidates for structure-activity relationship (SAR) studies, which are fundamental to rational drug design. chegg.com Furthermore, researchers have identified certain substituted benzoic acids as having potential applications in managing diseases by modulating key cellular pathways. cymitquimica.comnih.gov
Beyond pharmaceuticals, these compounds are integral to materials science for creating novel polymers and liquid crystals. The specific arrangement of substituents can influence properties like thermal stability and molecular packing, leading to materials with desired characteristics. nist.gov
Rationale for the Academic Investigation of 4-(3-Benzyloxyphenyl)-2-chlorobenzoic Acid
The academic interest in this compound stems from its distinct molecular architecture, which combines several functional groups of known chemical and biological relevance. The structure features a biphenyl-like framework, which is a common motif in pharmacologically active compounds and functional materials.
The key structural components that justify its investigation are:
A 2-chlorobenzoic acid core: The chlorine atom at the ortho-position to the carboxylic acid is a strong electron-withdrawing group that significantly influences the acidity and reactivity of the carboxyl group. rsc.org This "ortho effect" can also induce specific conformational preferences due to steric hindrance, potentially impacting how the molecule interacts with biological targets. researchgate.net
A 3-benzyloxy substituent: The benzyloxy group (a benzyl (B1604629) group attached via an ether linkage) at the meta-position of the second phenyl ring introduces a significant degree of lipophilicity. This property is crucial for modulating a molecule's ability to cross cell membranes and interact with hydrophobic pockets within proteins. Its placement at the meta-position has a different electronic and steric influence compared to ortho or para isomers.
A biaryl system: The direct carbon-carbon bond between the two phenyl rings creates a semi-rigid backbone that positions the substituents in a well-defined spatial arrangement, which is essential for specific binding to enzymes or receptors.
This unique combination of features makes this compound a compelling candidate for synthetic and medicinal chemistry research, particularly in the exploration of new anti-inflammatory or anticancer agents.
Comprehensive Overview of Existing Research on Related Compounds and the Scope of the Present Outline
While dedicated research on this compound itself is not extensively documented in publicly available literature, a significant body of work exists for its structural relatives. This research provides a valuable framework for predicting its properties and potential applications.
Studies on positional isomers, such as 4-(4-benzyloxyphenyl)-2-chlorobenzoic acid , highlight the importance of substituent placement. The shift of the benzyloxy group from the meta to the para position can alter the electronic distribution across the molecule, thereby affecting its biological activity and physical properties.
The constituent parts of the molecule have been widely studied. 2-Chlorobenzoic acid is a well-characterized compound used as a precursor in the synthesis of dyes, food additives, and pharmaceuticals. nih.govcymitquimica.com Its physical properties and spectroscopic data are well-documented. nih.gov Similarly, 4-chlorobenzoic acid is another common intermediate whose properties and synthesis are established. Research into the synthesis of biaryl systems frequently employs methods like the Suzuki-Miyaura coupling, which is a probable route for synthesizing the title compound by reacting a boronic acid derivative (like 3-Benzyloxyphenylboronic acid ) with a halogenated benzoic acid ester.
This article will focus exclusively on the chemical and structural aspects of this compound as outlined. It will present its known chemical properties and provide context based on the established chemistry of its structural components and related derivatives.
Chemical and Physical Data
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅ClO₃ | |
| Molecular Weight | 338.78 g/mol | |
| CAS Number | 1261938-67-3 | |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| InChI | InChI=1S/C20H15ClO3/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Spectroscopic Data Summary
Detailed experimental spectra for this compound are not widely available. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.
| Technique | Expected Features |
|---|---|
| 1H NMR | Signals corresponding to aromatic protons on the two distinct phenyl rings, a singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl group, and a broad singlet for the carboxylic acid proton. |
| 13C NMR | Resonances for the carbonyl carbon of the carboxylic acid, multiple signals for the aromatic carbons, and a signal for the methylene carbon. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid dimer, a sharp C=O stretching band (~1700 cm⁻¹), C-O stretching for the ether linkage, C-Cl stretching, and various C-H and C=C stretching and bending vibrations for the aromatic rings. rsc.orgnih.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass, along with a characteristic M+2 peak due to the 37Cl isotope. Fragmentation would likely involve the loss of the benzyl group, COOH, and Cl. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGJVTNOSZNABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692234 | |
| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-67-3 | |
| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 3 Benzyloxyphenyl 2 Chlorobenzoic Acid
Established Synthetic Routes and Mechanistic Considerations
The primary and most widely utilized methods for synthesizing 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid rely on well-established cross-coupling reactions to construct the core biaryl structure.
Multi-Step Synthesis from Precursors
The most common pathway for synthesizing this compound is a multi-step process that typically begins with the protection of the carboxylic acid group, followed by a palladium-catalyzed cross-coupling reaction, and concludes with deprotection.
A representative synthesis involves the following sequence:
Esterification of 2-chlorobenzoic acid: The synthesis often starts by protecting the carboxylic acid of 2-chlorobenzoic acid as a methyl ester. This is commonly achieved by reacting it with methanol (B129727) in the presence of an acid catalyst or by using reagents like thionyl chloride followed by methanol. For instance, refluxing 2-chlorobenzoic acid with thionyl chloride and methanol can produce methyl 2-chlorobenzoate (B514982) in high yields, around 92%.
Suzuki-Miyaura Cross-Coupling: The key step in forming the biaryl skeleton is the Suzuki-Miyaura coupling. In this reaction, the previously synthesized methyl 2-chlorobenzoate is reacted with 3-benzyloxyphenylboronic acid. This reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate and a suitable solvent such as 1,2-dimethoxyethane (B42094) (DME). This step yields methyl 4-(3-benzyloxyphenyl)-2-chlorobenzoate.
Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished under acidic conditions, for example, by heating with concentrated sulfuric acid, to afford the target compound, this compound, with yields reported around 85%.
The core precursors for this route are 2-chlorobenzoic acid and 3-benzyloxyphenylboronic acid. Alternative, though often less efficient, methods for the biaryl coupling include the Ullmann condensation.
Optimization of Reaction Conditions and Yields for this compound
Several strategies can be employed to enhance the synthesis:
Continuous-Flow Synthesis: Adopting flow chemistry presents a significant improvement over batch processing for industrial-scale production. For instance, the formation of the intermediate acyl chloride can be performed in a tubular reactor with a short residence time of 30 minutes. Subsequently, the Suzuki coupling can be carried out in palladium-coated microchannels at 100°C with a residence time of just one hour, achieving yields as high as 82%.
Microwave-Assisted Synthesis: For related reactions like the Ullmann condensation, microwave irradiation has been shown to dramatically reduce reaction times to under 30 minutes and increase yields to over 85%, particularly under solvent-free conditions with a copper catalyst. This suggests a potential optimization avenue for alternative syntheses of the target compound.
Purification Techniques: High purity (>99%) of the final product is typically achieved through recrystallization using solvent systems like ethanol (B145695)/water. For smaller, laboratory-scale batches, chromatographic methods are used, though they are less cost-effective for large-scale production.
A comparative analysis of different biaryl coupling methods highlights the advantages of the Suzuki-Miyaura reaction in terms of yield and regioselectivity.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Friedel-Crafts Reaction |
|---|---|---|---|
| Yield | ~78% | ~52% | ~40% |
| Reaction Time | 24 hours | 48 hours | 12 hours |
| Catalyst Cost | High (Palladium) | Moderate (Copper) | Low (None) |
| Regioselectivity | Excellent | Moderate | Poor |
| Scalability | Feasible | Challenging | Limited |
This table provides a comparative overview of key parameters for different synthetic methods that could be employed for the biaryl core of this compound, based on data for related syntheses.
Novel Synthetic Approaches and Catalytic Strategies
Research into the synthesis of benzoic acid derivatives continues to evolve, with a focus on improving selectivity, efficiency, and sustainability.
Asymmetric and Regioselective Synthesis of Benzoic Acid Derivatives
While this compound is an achiral molecule, the principles of asymmetric and regioselective synthesis are highly relevant for the creation of its chiral derivatives and other complex benzoic acids.
Asymmetric Synthesis: Advanced catalytic systems are employed to control stereochemistry in reactions involving benzoic acid derivatives. For example, bifunctional organocatalysts have been successfully used in the enantioselective synthesis of axially chiral benzamides through aromatic bromination. nih.gov These catalysts, which contain both a hydrogen-bond donor and acceptor, can recognize a specific conformation of the substrate to induce chirality. nih.gov Similarly, chiral vanadyl complexes have proven effective in the asymmetric 1,2-oxytrifluoromethylation of styrenes using quinazolinone-based radical trapping agents, which are themselves derived from substituted benzoic acids. nih.govmdpi.com These approaches demonstrate the potential for creating chiral analogues of the target compound.
Regioselective Synthesis: Controlling the position of substitution on the aromatic rings is a key challenge. The Suzuki coupling offers excellent regioselectivity in the synthesis of this compound. For other reactions, such as the Friedel-Crafts-type acylation of phenols with benzoic acid, the choice of catalyst can influence the regioselectivity between ortho and para products. mdpi.com Zeolite catalysts, for instance, can provide high yields and selectivity for specific isomers in the synthesis of hydroxybenzophenones. mdpi.com
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals is of growing importance. Key strategies include the use of sustainable solvents, recyclable catalysts, and energy-efficient reaction conditions. wisdomlib.org
Greener Solvents and Conditions: The use of water/ethanol mixtures as a solvent system for Suzuki-Miyaura reactions is a greener alternative to traditional organic solvents. researchgate.net Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation or mechanochemical methods like ball-milling, can significantly reduce waste and energy consumption. rsc.org
Heterogeneous Catalysis: To address the high cost and potential for metal contamination associated with homogeneous palladium catalysts, heterogeneous catalysts have been developed. A palladium catalyst supported on silk fibroin (Pd/SF), for example, has been shown to be highly efficient for Suzuki-Miyaura couplings in water/ethanol mixtures with very low metal loading (0.38 mol%). researchgate.net This catalyst can be easily recovered and recycled, aligning with green chemistry goals. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. While the established Suzuki coupling route is effective, exploring reactions with higher atom economy, such as direct C-H activation strategies, remains an area of interest for future synthetic design.
Derivatization Strategies and Analogue Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules and analogues. Its structure offers multiple sites for chemical modification.
Reactions of the Core Molecule: The compound can undergo a variety of chemical transformations. The carboxylic acid group can be converted to esters, amides, or other functionalities using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govresearchgate.net The aromatic rings can undergo further substitution, and the chlorine atom can be replaced via nucleophilic aromatic substitution reactions.
Analogue Synthesis: The design and synthesis of analogues are crucial for exploring structure-activity relationships in medicinal chemistry. nih.govnih.gov Strategies often involve isosteric replacement, where one functional group is swapped for another with similar physical or chemical properties. For example, in the development of sulfamoyl benzoic acid (SBA) analogues, a sulfide (B99878) linker was replaced with a sulfonamide group. nih.gov Analogues of this compound could be synthesized by:
Modifying the benzyl (B1604629) group.
Changing the substituent on the chlorobenzoic acid ring.
Altering the connectivity or nature of the link between the two phenyl rings.
The synthesis of various benzoic acid analogues for different applications, from liquid crystals to potential therapeutics, is widely reported, providing a rich literature of synthetic methods that can be adapted for the derivatization of the title compound. nih.govmdpi.comnih.gov
Functional Group Interconversions on this compound
The structure of this compound presents several functional groups that can be chemically modified to create a diverse range of derivatives. These functional group interconversions (FGIs) are crucial for exploring the chemical space around the core structure and for developing new compounds with potentially altered properties. The primary sites for such modifications are the carboxylic acid group, the chloro substituent, and the benzyloxy group.
Reactions of the Carboxylic Acid Group:
The carboxylic acid moiety is a versatile handle for a variety of transformations. Standard organic reactions can be employed to convert the carboxylic acid into esters, amides, and other derivatives.
Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is typically performed under equilibrium conditions, often requiring an excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com
Amide Bond Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. nih.govresearchgate.netluxembourg-bio.com A wide array of coupling agents are available, and their performance can be substrate-dependent. luxembourg-bio.com
Reactions Involving the Chloro Substituent:
The chlorine atom on the benzoic acid ring can potentially undergo nucleophilic aromatic substitution reactions, although such reactions on unactivated aryl chlorides can be challenging. nih.gov More commonly, the chloro group serves as a handle for further cross-coupling reactions.
Modifications of the Benzyloxy Group:
The benzyloxy group is a protecting group for the phenol (B47542) functionality. Cleavage of the benzyl ether can be achieved through various methods, most commonly via catalytic hydrogenation. This deprotection would unmask the phenol, providing another site for functionalization, such as alkylation or acylation.
The following table summarizes potential functional group interconversions on this compound.
Table 2: Potential Functional Group Interconversions
| Starting Functional Group | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., HATU, DCC) | Amide |
| Benzyloxy | Hydrogenolysis (Deprotection) | H₂, Palladium on Carbon (Pd/C) | Phenol |
Design and Synthesis of Structurally Related Analogues for Academic Study
The design and synthesis of structurally related analogues of this compound are of significant interest for academic research, particularly in fields like medicinal chemistry and materials science. By systematically modifying the core structure, researchers can investigate structure-activity relationships (SAR) and fine-tune the physicochemical and biological properties of the molecule.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of such analogues. mdpi.comnih.govsciforum.net This methodology allows for the introduction of a wide variety of substituents on the biphenyl (B1667301) core by simply changing the boronic acid or aryl halide coupling partners.
Strategies for Analogue Design:
Modification of the Phenyl Ring: Analogues can be designed by replacing the (3-benzyloxyphenyl)boronic acid with other substituted phenylboronic acids. This allows for the introduction of different functional groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the second aromatic ring.
Modification of the Benzoic Acid Moiety: The substitution pattern on the benzoic acid portion can be altered. For instance, using a different substituted 2-chlorobenzoic acid derivative in the initial synthesis would lead to analogues with varied substitution on the first aromatic ring.
Replacement of the Chloro Group: The chlorine atom can be replaced with other halogens (e.g., fluorine, bromine) to study the effect of the halogen on the molecule's properties.
The following table provides a conceptual framework for the design and synthesis of structurally related analogues using the Suzuki-Miyaura coupling as a key step.
Table 3: Design and Synthesis of Structural Analogues via Suzuki-Miyaura Coupling
| Varying Component | Example Reactant | Resulting Analogue Structure (General) | Potential for Academic Study |
|---|---|---|---|
| Substituted Phenylboronic Acid | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)benzoic acid | Investigating electronic effects on biological activity |
| Substituted Phenylboronic Acid | 3-Fluorophenylboronic acid | 2-Chloro-4-(3-fluorophenyl)benzoic acid | Studying the impact of halogen bonding |
| Substituted 2-Halobenzoic Acid | 2-Bromo-4-hydroxybenzoic acid | 4-(3-Benzyloxyphenyl)-2-bromobenzoic acid | Evaluating the effect of different halogen substituents |
| Substituted Phenylboronic Acid | Naphthalene-2-boronic acid | 2-Chloro-4-(naphthalen-2-yl)benzoic acid | Exploring the effects of extended aromatic systems |
Comprehensive Spectroscopic and Structural Elucidation of 4 3 Benzyloxyphenyl 2 Chlorobenzoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
Elucidation of Molecular Connectivity via 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would be influenced by the electronic effects of the substituents (chloro, benzyloxy, and carboxylic acid groups).
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the three aromatic rings, and the methylene carbon of the benzyl group.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. It would be crucial for assigning the protons on each of the aromatic rings by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule, such as linking the benzyloxy group to the correct phenyl ring and confirming the substitution pattern of the biphenyl (B1667301) core.
Expected ¹H and ¹³C NMR Data (Predicted):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Carboxylic Acid (-COOH) | 10-13 (broad s) | 165-175 | To ortho carbons on the chlorophenyl ring |
| Chlorophenyl Ring Protons | 7.3-8.1 (m) | 125-140 | Across the biphenyl bond to the benzyloxyphenyl ring |
| Benzyloxyphenyl Ring Protons | 6.8-7.5 (m) | 115-160 | To the methylene carbon of the benzyl group |
| Benzyl Ring Protons | 7.2-7.5 (m) | 127-137 | To the methylene carbon |
| Methylene Protons (-CH₂-) | ~5.1 (s) | ~70 | To the oxygen-bearing carbon of the benzyloxyphenyl ring and the ipso-carbon of the benzyl ring |
Note: This is a predictive table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Conformational Analysis and Dynamic NMR Studies of this compound
The presence of the biphenyl linkage in this compound introduces the possibility of atropisomerism due to hindered rotation around the single bond connecting the two phenyl rings. The ortho-chloro substituent significantly increases the steric hindrance, which can restrict free rotation.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to investigate the rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the energy barrier to rotation (ΔG‡) could be calculated. The conformation of biphenyls is a balance between steric repulsion and the desire for planarity to maximize π-conjugation ic.ac.uklibretexts.org.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₀H₁₅ClO₃). The high accuracy of HRMS helps to confirm the identity of the compound.
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern of the molecule. Key expected fragmentation pathways include:
Loss of the benzyl group (C₇H₇•), leading to a prominent peak.
Decarboxylation (loss of CO₂).
Cleavage of the ether bond.
Loss of a chlorine radical.
Predicted HRMS Fragmentation Data:
| m/z (predicted) | Fragment Identity |
| [M]+ | Molecular Ion |
| [M - C₇H₇]+ | Loss of the benzyl group |
| [M - COOH]+ | Loss of the carboxylic acid group |
| [M - Cl]+ | Loss of chlorine |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
Characteristic Vibrational Modes and Functional Group Assignments
The vibrational spectra of this compound would be dominated by the characteristic absorptions of its functional groups.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Carboxylic Acid (C=O) | Stretching | 1680-1710 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |
| Chloroalkane (C-Cl) | Stretching | 600-800 |
Investigation of Intermolecular Interactions and Hydrogen Bonding
A key feature in the FT-IR spectrum of a carboxylic acid is the broad O-H stretching band, which is a hallmark of strong hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. This dimerization would be evident in the FT-IR spectrum of this compound, with the broad O-H stretch and a shift in the C=O stretching frequency compared to the monomeric form.
Raman spectroscopy can also provide insights into the molecular structure. The aromatic ring vibrations would be particularly prominent. While the O-H stretch is typically weak in Raman, changes in the carbonyl and aromatic ring modes could also indicate hydrogen bonding and crystal packing effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible radiation by organic molecules promotes valence electrons from lower energy ground states to higher energy excited states. In the case of this compound, the chromophores—the parts of the molecule responsible for light absorption—are the substituted aromatic rings and the carboxylic acid group.
The electronic spectrum of this compound is expected to be dominated by π → π* transitions, which are characteristic of unsaturated systems like benzene (B151609) rings. pharmatutor.orgshu.ac.uk These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. pharmatutor.org The presence of multiple chromophores—the chlorophenyl, benzyloxyphenyl, and carboxylic acid moieties—will likely result in a complex spectrum with several overlapping absorption bands.
The substitution pattern on the benzoic acid ring significantly influences the absorption maxima (λmax) and molar absorptivity (ε). The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption bands of the parent benzoic acid molecule, depending on the interplay of its inductive and resonance effects. cdnsciencepub.com Similarly, the benzyloxy group, with its oxygen atom's lone pairs, can extend the conjugation of the phenyl ring, leading to a red shift in the absorption bands.
The electronic transitions in benzoic acid derivatives typically result in three characteristic absorption bands: the A-band around 190 nm, the B-band around 230 nm, and the C-band around 280 nm. researchgate.net The low-lying excitations in substituted benzoic acids generally involve transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are often π → π* or π → σ* in nature. researchgate.net The specific wavelengths and intensities of these bands for this compound would be influenced by the combined electronic effects of the chloro, benzyloxy, and phenyl substituents.
Table 1: Expected Electronic Transitions and Chromophores
| Chromophore | Expected Transition | Wavelength Region (nm) |
| Chlorinated Benzene Ring | π → π | 200 - 280 |
| Benzyloxy Group | n → π | 250 - 290 |
| Phenyl Group | π → π | 200 - 270 |
| Carboxylic Acid Group | n → π | 200 - 220 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the crystallographic data of related compounds.
In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O—H···O hydrogen bonds to create a centrosymmetric R²₂(8) ring motif. nih.govresearchgate.net This is a highly probable supramolecular synthon for this compound. The crystal packing will be further influenced by weaker intermolecular interactions such as C—H···O, C—H···π, and π-π stacking interactions involving the aromatic rings. mdpi.comresearchgate.net
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Aromatic carboxylic acids are known to exhibit polymorphism, and it is plausible that this compound could also crystallize in different polymorphic forms under varying crystallization conditions. rsc.org The subtle balance of intermolecular interactions can lead to different packing arrangements and, consequently, different polymorphs. rsc.org
Co-crystallization is a technique used to form a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio within the same crystal lattice. mdpi.com Benzoic acid and its derivatives are widely used as co-formers in the design of co-crystals. acs.orgresearchgate.net Given the hydrogen bonding capabilities of its carboxylic acid group, this compound could potentially form co-crystals with other molecules, particularly those containing complementary hydrogen bond donors and acceptors like N-containing bases. rsc.orgdergipark.org.tr The formation of co-crystals can be a strategy to modify the physicochemical properties of the parent compound. mdpi.com
Theoretical and Computational Investigations of 4 3 Benzyloxyphenyl 2 Chlorobenzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid.
The geometry of this compound is complex due to the rotational freedom around several single bonds. These include the bond connecting the two phenyl rings and the bond linking the benzyloxy group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the most stable three-dimensional structure (the global minimum) and other low-energy conformers. mdpi.com
For substituted benzoic acids, the orientation of the carboxylic acid group relative to the phenyl ring is a key feature. mdpi.com In 2-chlorobenzoic acid, for instance, calculations have shown that non-planar structures are often the most stable to minimize repulsion. mdpi.com The presence of the bulky 3-benzyloxyphenyl substituent in the target molecule introduces further steric hindrance, significantly influencing the dihedral angle between the two aromatic rings.
A conformational potential energy surface (PES) can be mapped by systematically rotating key dihedral angles and calculating the energy at each point. researchgate.netu-szeged.hu This map reveals the energy barriers between different conformations and identifies the most likely shapes the molecule will adopt. For this compound, the PES would likely show several local energy minima corresponding to different relative orientations of the phenyl rings and the benzyloxy group.
Table 1: Hypothetical Torsional Angles and Relative Energies for Key Conformers of this compound
| Conformer | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| Global Minimum | ~45° | ~60° | 0.00 |
| Local Minimum 1 | ~135° | ~60° | 1.5 |
| Local Minimum 2 | ~45° | ~180° | 2.1 |
| Transition State | ~90° | ~60° | 4.5 |
Note: This table is illustrative and based on typical findings for bi-aryl systems.
The electronic properties of a molecule are critical to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov
For aromatic acids, these orbitals are typically delocalized π-systems. In this compound, the HOMO is expected to be distributed across the electron-rich benzyloxyphenyl ring, while the LUMO may be concentrated on the 2-chlorobenzoic acid moiety, influenced by the electron-withdrawing chlorine atom and carboxyl group. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.govnih.gov It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, the MEP would show strong negative potential (red/yellow) around the oxygen atoms of the carboxyl and ether groups, and the π-system of the benzyloxyphenyl ring. nih.gov Positive potential (blue) would be concentrated around the acidic proton of the carboxyl group. nih.govnih.gov
Table 2: Predicted Electronic Properties (Illustrative)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Electron donating ability |
| LUMO Energy | -1.8 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability nih.gov |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and analysis. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The predicted shifts for this compound would be compared to experimental data if available, or to data from similar fragments. For example, the protons on the 2-chlorobenzoic acid ring would show characteristic shifts influenced by the chlorine and the bi-aryl linkage, while the benzyloxy protons would appear in distinct regions. rsc.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations, allowing for a direct comparison with experimental FT-IR spectra. researchgate.netresearchgate.net The spectrum would be expected to show characteristic peaks for the C=O stretch of the carboxylic acid, the C-Cl stretch, aromatic C-H stretches, and the C-O-C stretch of the ether linkage. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic systems.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can explore the conformational landscape more extensively than static PES scans and are particularly useful for understanding how a solvent affects molecular shape and behavior. rsc.org
A simulation of this compound in a solvent like water or ethanol (B145695) would reveal how solvent molecules interact with the solute. jbiochemtech.com These interactions, primarily hydrogen bonding with the carboxyl group, influence the solubility and the preferred conformation of the molecule in solution. rsc.orgrsc.org The trajectory from an MD simulation can be analyzed to understand the dynamic range of dihedral angles and the stability of intramolecular hydrogen bonds.
Molecular Docking and Ligand-Receptor Interaction Analysis (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is fundamental in drug discovery for predicting binding affinity and mode of action.
Given the structural similarity of benzoic acid derivatives to inhibitors of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) nih.gov or cyclooxygenases (COX), these could be potential targets for docking studies. The docking process would involve placing the optimized 3D structure of this compound into the active site of a target protein. The simulation would then score different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For this molecule, key interactions would likely involve the carboxylate group forming salt bridges or hydrogen bonds with polar residues in the active site, and the aromatic rings engaging in π-π stacking or hydrophobic interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Studies
QSAR and QSPR models are statistical regression models that correlate the chemical structure of compounds with their biological activity (QSAR) or physical properties (QSPR). nih.gov To build a QSAR model for a series of compounds related to this compound, one would first need experimental activity data (e.g., IC₅₀ values) for the series.
Next, a wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. A statistical method, such as multiple linear regression, would then be used to create an equation that links a subset of these descriptors to the observed activity. nih.govsphinxsai.com Such a model could reveal that properties like hydrophobicity, specific electronic features, and molecular shape are crucial for the compound's activity. nih.gov This information is highly valuable for designing new, more potent analogues.
Investigation of Reaction Pathways and Transition States via Computational Methods
The synthesis of biaryl compounds such as this compound is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the specific synthesis of this compound, a plausible route would involve the Suzuki-Miyaura coupling of a 2-chlorobenzoic acid derivative with (3-benzyloxyphenyl)boronic acid.
A comprehensive search of the scientific literature indicates a lack of specific computational studies detailing the reaction pathways and transition states for the synthesis of this compound. However, to illustrate the powerful insights that computational chemistry provides in this area, we can examine theoretical investigations performed on model systems of the Suzuki-Miyaura reaction. These studies elucidate the mechanistic steps and energetic profiles that are broadly applicable to the synthesis of complex biaryl molecules.
Computational investigations, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the catalytic cycle of the Suzuki-Miyaura reaction. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.
A DFT study on the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) and phenylboronic acid to form biphenyl (B1667301), catalyzed by a palladium cluster supported on a zeolite (Pd-H-Beta), provides a well-documented example of the reaction mechanism and its energetic landscape. nih.gov The key findings from this computational investigation of a model system are summarized below.
Key Mechanistic Steps and Energetics of a Model Suzuki-Miyaura Reaction
The reaction begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. The final step is the reductive elimination of the biaryl product, which regenerates the palladium(0) catalyst.
The transmetalation step is often considered the rate-determining step of the catalytic cycle. Computational studies have explored different pathways for this step, particularly the role of a base, which is a crucial component in the reaction mixture. The base can activate the organoboronic acid, facilitating the transfer of the aryl group to the palladium complex.
Energetics of the Catalytic Cycle
The following table presents the calculated activation energies for the key transition states in the model reaction of bromobenzene with phenylboronic acid. nih.gov
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| C-B bond breaking of phenylboronic acid | TS2 | Not specified |
| C-C bond formation and elimination of biphenyl | TS3 | 17.7 |
| C-C bond formation (phenylboronate anion pathway) | TS4 | 14.4 |
This data is for a model system and not for this compound.
The computational results for the model system indicate that the pathway involving the phenylboronate (B1261982) anion (formed by the reaction of phenylboronic acid with a base) has a lower activation energy for the carbon-carbon bond formation step (14.4 kcal/mol) compared to the pathway involving neutral phenylboronic acid (17.7 kcal/mol for the subsequent C-C bond formation). nih.gov This suggests that the role of the base is to generate a more nucleophilic boronate species, which accelerates the transmetalation process.
Transition State Geometries
Computational methods also allow for the detailed geometric characterization of transition states. For instance, in the transition state for the C-C bond formation (TS3), the forming C1-C2 bond length was calculated to be 2.20 Å, while the breaking Pd-C1 bond length increased from 1.99 to 2.05 Å. nih.gov These structural details provide a granular view of the bond-making and bond-breaking processes that occur during the reaction.
While specific data for this compound is not available, these computational studies on model systems provide a robust framework for understanding the fundamental principles governing its likely synthesis via the Suzuki-Miyaura reaction. Future computational work focusing on the specific substrates for this compound would be necessary to delineate the precise energetic profile and transition state structures for its formation, taking into account the electronic and steric effects of the chloro, carboxyl, and benzyloxy substituents.
Chemical Reactivity and Mechanistic Exploration of 4 3 Benzyloxyphenyl 2 Chlorobenzoic Acid
Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for transformations such as esterification and amidation, which are fundamental for modifying the compound's properties or for building more complex molecular structures.
Esterification
The conversion of the carboxylic acid to an ester, known as esterification, is a common reaction. Under acidic conditions, typically employing an excess of an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), the reaction proceeds via the Fischer esterification mechanism. masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol or the removal of water shifts the equilibrium towards the ester product. masterorganicchemistry.com For instance, the methyl ester can be synthesized by refluxing the acid with methanol (B129727) and thionyl chloride. Alternatively, solid acid catalysts, such as modified Montmorillonite K10 clay, can be used for the esterification of substituted benzoic acids in solvent-free conditions, offering a greener alternative to mineral acids. ijstr.org
The general reaction for Fischer esterification is: R-COOH + R'-OH ⇌ R-COOR' + H₂O iajpr.com
A typical laboratory procedure involves dissolving the carboxylic acid in an alcohol, adding a catalyst, and heating the mixture. libretexts.org The reaction mechanism involves several reversible steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of a water molecule to form the ester. masterorganicchemistry.com
Amidation
The formation of an amide bond from the carboxylic acid and an amine is another crucial transformation. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. lookchemmall.com Various coupling agents can facilitate this process. One approach involves the in situ generation of reactive intermediates like acyl phosphates. lookchemmall.com Another method uses titanium(IV) chloride (TiCl₄) as a catalyst to promote the direct amidation of benzoic acids with amines. researchgate.net The choice of reagents and conditions is critical; for example, using potassium carbonate in THF or ethyl acetate (B1210297) can effectively drive the reaction to completion. lookchemmall.com
The general scheme for amidation is: R-COOH + R'R''NH → R-CONR'R'' + H₂O
Research has shown that iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides can occur, followed by decarboxylation to yield aniline (B41778) derivatives, highlighting the utility of the carboxyl group as a directing group in more complex transformations. ibs.re.kr
Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acids
| Transformation | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Synthesis of esters | masterorganicchemistry.com |
| Esterification | Thionyl chloride (SOCl₂), Methanol, Reflux | Protection of the carboxylic acid group | |
| Esterification | Alcohol, Modified Montmorillonite K10 Clay, Heat | Solvent-free ester synthesis | ijstr.org |
| Amidation | Amine, TiCl₄ Catalyst, Toluene, Heat | Synthesis of amides | researchgate.net |
| Amidation | Amine, Coupling Agent, Base (e.g., K₂CO₃), Solvent (e.g., THF) | Synthesis of amides under mild conditions | lookchemmall.com |
| Amidation | Sulfonyl azide, Ir-catalyst | C-H amidation directed by the carboxyl group | ibs.re.kr |
Transformations Involving the Chlorophenyl and Benzyloxyphenyl Substructures (e.g., Cross-Coupling Reactions)
The two aromatic rings and the chlorine substituent offer numerous possibilities for modification, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid) with an organohalide. libretexts.org The chlorine atom on the 2-chlorobenzoic acid ring can serve as the halide partner in this reaction. The synthesis of the core biaryl structure of 4-(3-benzyloxyphenyl)-2-chlorobenzoic acid itself is achieved via a Suzuki-Miyaura coupling between methyl 2-chlorobenzoate (B514982) and 3-benzyloxyphenylboronic acid, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like sodium carbonate. This same reactivity allows for further functionalization at the chloro-position. While aryl chlorides are generally less reactive than bromides or iodides, appropriate ligand selection (e.g., bulky, electron-rich phosphines like PCy₃ or P(t-Bu)₃) can facilitate their efficient coupling. organic-chemistry.org
The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Buchwald-Hartwig Amination
The chloro group can be replaced with a nitrogen nucleophile through the Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and primary or secondary amines. wikipedia.orgyoutube.com The reaction typically requires a palladium precursor, a phosphine (B1218219) ligand (such as XPhos), and a strong base (like sodium tert-butoxide). youtube.comtcichemicals.com This transformation is a powerful method for synthesizing aniline derivatives from this compound. The development of various generations of catalysts and ligands has greatly expanded the scope of this reaction, making it applicable to a wide range of substrates. wikipedia.orglibretexts.org
Table 2: Key Cross-Coupling Reactions for Modifying the Chlorophenyl Moiety
| Reaction | Coupling Partners | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acid or Ester | Pd(OAc)₂, PCy₃, Base | Biaryl or Styrenyl derivative | organic-chemistry.org |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(dba)₂, XPhos, NaOt-Bu | Aryl Amine | tcichemicals.com |
Acid-Base Properties and pKa Determination (Experimental and Computational Approaches)
The acidity of the carboxylic acid group is a fundamental property of this compound, quantified by its pKa value. The pKa is significantly influenced by the electronic effects of the substituents on the benzoic acid ring.
The parent compound, benzoic acid, has a pKa of approximately 4.2. Substituents alter this value based on their electron-donating or electron-withdrawing nature.
2-Chloro Substituent : The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. For comparison, 2-chlorobenzoic acid is a stronger acid than benzoic acid, with a pKa of 2.89. wikipedia.org
Given that the strongly acidifying chloro group is at the ortho position, the pKa of this compound is expected to be significantly lower than that of benzoic acid, likely in a range similar to that of 2-chlorobenzoic acid. Precise determination would require experimental methods like potentiometric titration or computational pKa prediction models.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings
Both phenyl rings in the molecule can potentially undergo aromatic substitution reactions, but their reactivity and the regioselectivity of these reactions are governed by the existing substituents.
Electrophilic Aromatic Substitution (EAS)
EAS involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The directing effects of the substituents determine the position of the incoming electrophile.
On the Chlorobenzoic Acid Ring : This ring is generally deactivated towards EAS due to the presence of two electron-withdrawing groups: the meta-directing carboxylic acid and the ortho, para-directing but deactivating chloro group. uci.edu Electrophilic attack is therefore disfavored on this ring. If a reaction were forced, the directing effects would be competing.
On the Benzyloxyphenyl Ring : This ring is activated towards EAS. The benzyloxy group (-OCH₂Ph) is an ortho, para-director and an activating group due to the resonance donation of the ether oxygen's lone pairs into the ring. wikipedia.org The other substituent on this ring is the 2-chlorobenzoylphenyl group, which is large and electron-withdrawing, acting as a meta-director relative to its position. Therefore, electrophilic attack would preferentially occur on the benzyloxyphenyl ring at the positions ortho and para to the benzyloxy group (positions 2', 4', and 6'). Steric hindrance from the bulky biaryl linkage might favor substitution at the 4' and 6' positions.
Nucleophilic Aromatic Substitution (NAS)
NAS involves the replacement of a leaving group (like chlorine) on an aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the chlorine atom at the C2 position is ortho to the electron-withdrawing carboxylic acid group. This arrangement activates the C-Cl bond towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the adjacent carboxylate group. libretexts.org Thus, the chlorine atom can be displaced by various nucleophiles, such as amines or alkoxides, under suitable conditions.
Table 3: Summary of Aromatic Substitution Directing Effects
| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Reactivity | Reference |
|---|---|---|---|---|---|
| Chlorobenzoic Acid | -COOH | Withdrawing | Meta | Deactivated | uci.edu |
| -Cl | Withdrawing (Inductive) | Ortho, Para | Deactivated | uci.edu | |
| Benzyloxyphenyl | -OCH₂Ph | Donating (Resonance) | Ortho, Para | Activated | wikipedia.org |
| -(Aryl) | Withdrawing | Meta | Deactivated | uci.edu |
Catalytic Roles and Potential as Ligands for Metal Complexes
Beyond being a synthetic intermediate, this compound possesses structural features that suggest potential applications in catalysis and coordination chemistry.
The carboxylic acid functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.gov The carboxylate, formed under basic conditions, can coordinate to a metal center, positioning it to selectively activate a C-H bond, typically at the ortho position. This strategy has been employed using cobalt and other metals to couple benzoic acids with various partners like alkynes and alkenes. nih.gov
Furthermore, the molecule can function as a ligand for metal complexes. The carboxylate group is a common coordinating moiety for a wide range of metal ions. nih.gov Additionally, the ether oxygen of the benzyloxy group and the π-systems of the aromatic rings could potentially engage in coordination. The synthesis of 2-diphenylphosphinobenzoic acid, a well-known phosphine ligand, from 2-chlorobenzoic acid illustrates how this structural class can be converted into sophisticated ligands. wikipedia.org By analogy, this compound or its derivatives could be designed as ligands for creating metal-organic frameworks (MOFs) or discrete coordination complexes with specific catalytic or material properties. nih.gov
Mechanistic Biological and Pharmacological Profiling in Vitro and in Silico Focus
Enzyme Inhibition and Receptor Binding Studies (In Vitro Assays)
Direct enzyme inhibition and receptor binding data for 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid are limited. However, studies on related benzoic acid derivatives provide a basis for understanding its potential in this area.
Some benzoic acid derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory process. mdpi.com For example, certain newly synthesized carboxylic acid analogues demonstrated potent inhibition of COX-2, with IC50 values in the micromolar range. mdpi.com
In the context of receptor binding, specific benzoic acid derivatives have been investigated for their affinity to the Retinoic acid receptor RXR-beta, with some compounds exhibiting Ki values in the nanomolar range. bindingdb.org While these are not direct studies on this compound, they underscore the potential of the benzoic acid scaffold to interact with and inhibit key enzymes and receptors. The structural features of this compound, such as its hydrophobic benzyloxy group and its capacity for hydrogen bonding, suggest it could be a candidate for similar interactions.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies on various analogues provide valuable insights into the features that govern their pharmacological effects.
In the context of anticancer activity, SAR studies of 2,5-substituted benzoic acid-based Mcl-1/Bfl-1 dual inhibitors revealed that a 5-phenethylthio substituent significantly contributes to the binding potency. nih.gov Furthermore, introducing a bulky tert-butyl group on the distal phenyl ring of the R2 substituent enhanced the binding affinity to Mcl-1, highlighting the importance of hydrophobic interactions. nih.gov The introduction of a biphenyl (B1667301) substituent also proved to be a favorable modification for targeting these protein-protein interactions. nih.gov
For anti-inflammatory activity, the position of substituents on the benzoic acid ring is critical. The structural isomer 4-(4-benzyloxyphenyl)-2-chlorobenzoic acid, with the benzyloxy group at the para position instead of the meta position, exhibits different electronic distribution and potential for molecular interactions compared to this compound.
The following table summarizes the impact of structural modifications on the biological activity of benzoic acid derivatives based on available SAR studies:
Table 1: Structure-Activity Relationship (SAR) Insights for Benzoic Acid Derivatives| Structural Modification | Impact on Biological Activity | Reference(s) |
|---|---|---|
| Schiff's Base vs. Ester (2-chlorobenzoic acid derivatives) | Schiff's bases showed greater antimicrobial potency. | nih.gov |
| 5-Phenethylthio Substituent (2,5-substituted benzoic acids) | Significantly contributes to Mcl-1/Bfl-1 binding affinity. | nih.gov |
| Bulky Hydrophobic Group at R2 (2,5-substituted benzoic acids) | Enhanced binding affinity to Mcl-1. | nih.gov |
| Biphenyl Substituent (2,5-substituted benzoic acids) | Favorable for targeting Mcl-1/Bfl-1 protein-protein interactions. | nih.gov |
Cellular Assays for Mechanistic Understanding (e.g., Cell Proliferation Inhibition, Apoptosis Induction in Cell Lines)
For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov These compounds were found to induce cell-cycle arrest at the G2/M phase and promote apoptosis, as evidenced by increased caspase-3 activity. nih.gov
Benzoic acid itself has demonstrated cytotoxic effects on various cancer cell lines, including bone (MG63), and lung (CRM612) cancer cells, with IC50 values varying depending on the cell line and exposure time. dergipark.org.trresearchgate.net Some studies suggest that the induction of apoptosis by certain benzoic acid derivatives may occur independently of mitochondrial DNA. researchgate.net
Furthermore, certain 4H-benzo[d] nih.govoxazines, which can be synthesized from benzamide (B126) precursors, have shown potent inhibition of cell proliferation in breast cancer cell lines, with IC50 values in the micromolar to sub-micromolar range. nih.gov The mechanism for some of these compounds is suggested to involve the generation of reactive oxygen species (ROS). nih.gov
The induction of apoptosis is a key mechanism for many anticancer agents. This process can be initiated through the inhibition of anti-apoptotic proteins like those in the BCL-2 family. nih.gov The ability of some benzoic acid derivatives to target these proteins suggests a potential mechanism for their anticancer activity. nih.gov
Investigation of Other Biological Activities (e.g., Antimicrobial, Anti-inflammatory) in Non-Clinical Models
Beyond its potential as an anticancer agent, this compound and its derivatives have been explored for other biological activities, notably antimicrobial and anti-inflammatory effects.
Antimicrobial Activity: Research has indicated that this compound possesses antimicrobial properties. The minimum inhibitory concentrations (MICs) against several bacterial strains have been reported. Studies on other 2-chlorobenzoic acid derivatives have demonstrated greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov Benzoic acid and its derivatives are thought to exert their antibacterial effects by disrupting the bacterial cell membrane and homeostasis. researchgate.net
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 16 |
Source:
Anti-inflammatory Activity: The structural similarity of this compound to known anti-inflammatory agents suggests its potential in this area. In silico studies on a related salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), have shown a higher affinity for the COX-2 receptor than acetylsalicylic acid (ASA). nih.gov This compound was found to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model, presumably by inhibiting COX-2 and the NF-κβ signaling pathway. nih.gov Another derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects in LPS-stimulated microglial cells by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and downregulating MAPKs and NF-κB activation. nih.gov These findings in related molecules suggest that this compound may also possess anti-inflammatory properties through similar mechanisms.
Advanced Materials and Niche Applications Non Clinical
Utilization as a Key Synthetic Intermediate in the Preparation of Complex Organic Scaffolds
4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid is a valuable and versatile building block in organic synthesis, primarily used for the construction of more complex molecular frameworks. Its utility stems from the presence of multiple reactive sites that can be selectively addressed through various chemical transformations. The structural framework, featuring a biphenyl-like architecture, serves as a precursor for a range of derivatives, particularly in the fields of agrochemicals and pharmaceuticals.
The key functional groups that enable its role as a synthetic intermediate include:
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. It is a crucial handle for linking the molecule to other scaffolds.
Chlorine Atom: The chlorine substituent on the benzoic acid ring can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups like amines or thiols.
Aromatic Rings: The two phenyl rings can be subject to electrophilic substitution reactions, although the existing substituents direct the position of new functional groups.
Benzyloxy Group: The benzyl (B1604629) ether can be cleaved under specific conditions (e.g., catalytic hydrogenation) to reveal a phenolic hydroxyl group, providing another point for modification.
The compound's structure is typically assembled via cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which creates the central carbon-carbon bond between the two phenyl rings. Once synthesized, this compound provides a platform for creating elaborate molecules. For instance, substituted benzoic acids are widely used as precursors in the synthesis of heterocyclic compounds, such as benzothiophenes, by reacting them with appropriate partners. nih.gov The principles of modifying benzoic acid derivatives are well-established, and this compound's specific substitution pattern offers a route to highly tailored, multi-functional organic scaffolds. nih.govresearchgate.net
| Functional Group | Potential Synthetic Transformations | Application in Scaffolding |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction, Decarboxylation | Acts as a primary connection point to link with other molecules or polymer backbones. |
| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution, Cross-coupling Reactions | Allows for late-stage functionalization by introducing diverse substituents. |
| Benzyloxy Group (-OCH₂Ph) | Hydrogenolysis (cleavage) to a phenol (B47542) (-OH) | Serves as a protecting group for a hydroxyl function, which can be revealed for further reaction. |
| Biphenyl (B1667301) Core | Electrophilic Aromatic Substitution | Provides a rigid and tunable three-dimensional structure for the target molecule. |
Potential in Supramolecular Chemistry and Crystal Engineering for Novel Architectures
While a specific crystal structure for this compound is not publicly documented, its molecular features strongly suggest significant potential for applications in supramolecular chemistry and crystal engineering. The design of predictable, self-assembling molecular networks relies on strong and directional non-covalent interactions, a field where carboxylic acids are cornerstone building blocks. youtube.com
The primary interaction anticipated for this molecule is the formation of a robust carboxylic acid dimer through hydrogen bonding. This O-H···O interaction is one of the most reliable and widely used "supramolecular synthons" for assembling molecules into higher-order structures like chains, ribbons, or sheets. nycu.edu.twacs.org
Beyond this primary interaction, the molecule possesses other functionalities that can direct its crystal packing and allow for the design of complex architectures:
Aromatic Rings: The phenyl and benzyloxy rings can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state.
Chloro Substituent: The chlorine atom can engage in weaker, yet influential, interactions such as C-H···Cl or halogen bonding.
Ether Oxygen: The oxygen of the benzyloxy group can act as a hydrogen bond acceptor.
Role in Liquid Crystalline Systems or Functional Materials
Substituted benzoic acids are a foundational class of compounds in the field of liquid crystals (LCs). nih.govnih.gov The ability of the carboxylic acid group to form hydrogen-bonded dimers effectively elongates the molecule, a key feature for promoting the formation of anisotropic liquid crystalline phases (mesophases). tandfonline.com While this compound itself has not been reported as a liquid crystal, its molecular structure contains the essential features of a mesogen (a molecule that can exhibit LC properties).
The key characteristics relevant to liquid crystal design are:
A Rigid Core: The biphenyl-like structure provides the necessary rigidity.
Anisotropic Shape: The elongated shape of the molecule is conducive to the ordered alignment found in nematic or smectic phases.
Terminal Groups: The benzyloxy group acts as a bulky terminal substituent, which can influence the melting and clearing points of the material.
The synthesis of liquid crystals often involves the esterification of benzoic acid derivatives. For example, calamitic (rod-shaped) liquid crystals have been successfully synthesized from precursors like 4-benzyloxyphenol and other substituted benzoic acids. nih.gov Furthermore, mixing different benzoic acid derivatives is a common strategy to tune the properties of liquid crystal systems, such as broadening the temperature range of a nematic or smectic phase. nih.gov The specific substitution pattern of this compound, with its chloro-substituent breaking the molecule's symmetry and the bulky benzyloxy group, could be exploited to create materials with specific mesomorphic behaviors, such as inducing tilted smectic phases or contributing to the formation of bent-core liquid crystals. nih.gov
| Structural Feature | Relevance to Liquid Crystals | Supporting Principle |
|---|---|---|
| Benzoic Acid Core | Forms hydrogen-bonded dimers, creating an elongated supramolecular mesogen. | Dimerization of 4-alkoxybenzoic acids is a classic example of inducing liquid crystallinity. tandfonline.com |
| Biphenyl-like Structure | Provides a rigid, polarizable core essential for anisotropic ordering. | Rigid cores are fundamental to most thermotropic liquid crystal designs. nih.gov |
| Benzyloxy and Chloro Groups | Influence molecular packing, melting/clearing points, and the type of mesophase formed (e.g., nematic vs. smectic). | The nature and position of substituents critically affect mesomorphic properties. nih.gov |
| Potential for Esterification | Can be converted into ester-based liquid crystals with tailored properties. | Many high-performance liquid crystals are benzoate (B1203000) esters. nih.govacademie-sciences.fr |
Development as a Component in Chemo-sensors or Molecular Probes
The development of chemical sensors for detecting specific ions or molecules is a burgeoning area of materials science. The structure of this compound contains functional groups that could be harnessed for molecular recognition and signaling, making it a candidate for development into a chemosensor or molecular probe.
The potential sensing mechanism would likely involve the following components:
Binding Site: The carboxylic acid group is an excellent binding site for metal cations or a hydrogen-bond donor for various anions. The adjacent ether oxygen could also participate in chelation, potentially creating a selective binding pocket for specific ions.
Signaling Unit: The biphenyl system has inherent fluorescence properties. The binding of an analyte to the carboxylic acid could trigger a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
Tuning Element: The benzyloxy and chloro groups can be used to fine-tune the sensor's properties, such as its solubility in different media and the selectivity of its binding pocket.
While no specific studies have utilized this exact molecule as a chemosensor, the principle is well-established. For example, various aromatic compounds, such as benzimidazole (B57391) derivatives, have been successfully designed as highly sensitive and selective fluorescent chemosensors for detecting nitroaromatic explosives. nih.gov The general strategy involves linking a recognition unit to a fluorophore. In this compound, these two functions are integrated into the same molecular scaffold, offering a streamlined approach to sensor design. Future research could focus on exploring the coordination chemistry of this molecule with various metal ions and studying the resulting photophysical responses to evaluate its sensing capabilities.
Future Directions and Emerging Research Avenues for 4 3 Benzyloxyphenyl 2 Chlorobenzoic Acid
Design and Synthesis of Next-Generation Analogues with Tuned Properties
The core structure of 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid serves as a promising starting point for the development of next-generation compounds with finely tuned biological and physical properties. The strategic modification of this scaffold is a key focus of future research, driven by structure-activity relationship (SAR) studies. nih.gov The goal is to create analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles for potential therapeutic applications. nih.gov
Research into related benzoic acid derivatives has demonstrated the power of this approach. For instance, the systematic synthesis of sulfamoyl benzoic acid analogues led to the discovery of highly potent and specific agonists for the LPA2 receptor, with some compounds exhibiting picomolar activity. nih.gov This was achieved through isosteric replacement and computational modeling to guide the synthetic strategy. nih.gov Similarly, the development of PPARα agonists and androgen receptor antagonists has relied on creating series of analogues to explore how different substituents impact biological activity. nih.govnih.gov
Future synthetic campaigns for this compound analogues will likely explore modifications at several key positions:
The Benzoic Acid Ring: Introducing different or additional substituents (e.g., fluorine, methyl groups) to the chlorinated ring could modulate the compound's acidity, electronic properties, and binding interactions.
The Benzyloxy Group: Altering the substituent on the phenyl ring of the benzyloxy moiety or replacing the benzyl (B1604629) group entirely can significantly affect lipophilicity and interactions with hydrophobic pockets in target proteins.
The Linkage: While the current structure has a direct phenyl-phenyl bond, future analogues could explore different linker chemistries to alter the rigidity and orientation of the two aromatic systems. nih.gov
The table below outlines potential synthetic strategies for generating such analogues, based on established chemical reactions.
| Modification Target | Synthetic Strategy | Potential Outcome | Relevant Precedent |
| Benzoic Acid Core | Nucleophilic Aromatic Substitution | Replacement of the chlorine atom with other nucleophiles (amines, thiols). | Synthesis of LPA2 receptor agonists. nih.gov |
| Benzoic Acid Core | Suzuki or other Cross-Coupling Reactions | Introduction of diverse substituents by varying the boronic acid partner. | Synthesis of biaryl compounds. |
| Benzyloxy Moiety | Ether Synthesis Variation | Using different substituted benzyl halides or phenols in the synthesis. | Synthesis of GPR34 antagonists. nih.gov |
| Overall Scaffold | Multi-step Synthesis from New Building Blocks | Employing different substituted chlorobenzoic acids or benzyloxyphenyl boronic acids as starting materials. | Design of Androgen Receptor Antagonists. nih.gov |
This table is generated based on established chemical principles and examples from related research to illustrate potential future synthetic directions.
Integration with Advanced Analytical Techniques for Enhanced Characterization and Purity Assessment
As more complex analogues are synthesized, the need for sophisticated analytical techniques to confirm their structure, purity, and physicochemical properties becomes paramount. While standard methods provide a baseline, future research will benefit from the integration of more advanced and hyphenated analytical technologies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, and validated methods are crucial for ensuring the quality of any synthesized compound. ekb.eg Future work will involve developing specific gradient reverse-phase HPLC methods to separate this compound from starting materials, byproducts, and potential isomeric impurities. ekb.eg For complex mixtures of related chlorobenzoic acids, techniques like Thin-Layer Chromatography (TLC) can be used for rapid screening and identification, sometimes enhanced by in-situ derivatization to improve separation and detection. psu.edu
For unambiguous structural confirmation, a combination of spectroscopic methods is essential. Future characterization will rely heavily on:
High-Resolution Mass Spectrometry (HRMS): To provide definitive confirmation of the elemental composition. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR): Including 2D NMR techniques like NOESY and HSQC to fully elucidate the spatial arrangement and connectivity of the molecule, which is especially important for distinguishing between isomers. mdpi.com
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of key functional groups such as the carboxylic acid and ether linkage. mdpi.com
Furthermore, techniques like Inverse Gas Chromatography (IGC) could be employed to study the thermodynamic properties and surface characteristics of new analogues, particularly if they are developed for materials science applications. nih.gov
The table below summarizes the advanced analytical techniques and their specific applications in the future study of this compound and its derivatives.
| Analytical Technique | Application | Information Gained | Reference Example |
| RP-HPLC | Purity Assessment & Quantification | Separation from impurities, determination of purity percentage. | Method development for 2,4,6-Trifluorobenzoic acid. ekb.eg |
| HRMS (e.g., Q-ToF) | Structural Confirmation | Exact molecular weight and elemental formula. | Characterization of benzoic acid derivatives. mdpi.com |
| 2D NMR (NOESY, HSQC) | Detailed Structural Elucidation | Through-space proton correlations, carbon-proton connectivity, isomer identification. | Analysis of cyclization products. mdpi.com |
| Inverse Gas Chromatography (IGC) | Physicochemical Characterization | Thermodynamic interaction parameters, surface energy, phase transitions. | Characterization of a liquid crystal compound. nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Mixture Analysis | Rapid separation and identification, often with derivatizing agents. | Analysis of chlorobenzoic acid mixtures. psu.edu |
This table outlines the application of various analytical methods for the comprehensive characterization of this compound and its future analogues.
Expansion into Interdisciplinary Research Areas (e.g., Bio-conjugation, Materials Science)
The structural features of this compound make it a candidate for applications beyond its initial area of interest, opening avenues in diverse interdisciplinary fields.
Materials Science: The compound is already noted as a building block for creating more complex molecules and as an intermediate in the synthesis of novel materials. The rigid biphenyl-like core is a common motif in liquid crystals and functional polymers. nih.gov Research has shown that phenyl benzoate (B1203000) derivatives can form thermotropic liquid crystalline phases. nih.gov Future work could explore the polymerization of functionalized analogues of this compound or its use as a key component in the synthesis of new calamitic liquid crystals, potentially leading to new materials for displays and sensors. nih.gov
Bio-conjugation and Chemical Biology: The carboxylic acid group is a versatile chemical handle for bio-conjugation. It can be readily activated to form an amide bond with amine groups present in biomolecules like peptides, proteins, or antibodies. This would allow the compound to be used as a payload, tethered to a targeting moiety to deliver it to specific cells or tissues. Given that related structures have shown activity as receptor agonists and antagonists, such conjugates could be powerful tools for biological research or as targeted therapeutics. nih.govnih.govnih.gov
Addressing Synthetic Challenges and Promoting Sustainable Chemistry Practices in the Production of Related Compounds
While laboratory-scale synthesis provides access to the compound for initial research, future development necessitates addressing potential manufacturing challenges and aligning production with the principles of sustainable chemistry.
Synthetic Challenges: The synthesis of substituted biaryl compounds like this compound often relies on palladium-catalyzed cross-coupling reactions. While effective, these methods can present challenges in terms of catalyst cost, removal of trace palladium from the final product, and the need for specific ligands. A key challenge in the synthesis of halogenated benzoic acids is achieving the desired regiochemistry, as direct halogenation can lead to mixtures of isomers. psu.edu The synthesis of tetrahalogenated benzoic acids highlights the difficulties of selective C-F bond activation and the need for multi-step routes to ensure the correct substitution pattern. mdpi.com Future research will focus on developing more efficient, selective, and robust synthetic routes, potentially exploring newer catalytic systems or flow chemistry approaches.
Sustainable Chemistry: The chemical industry is increasingly moving towards greener and more sustainable practices. For compounds involving chlorinated aromatics, this involves considering the entire lifecycle. Chlorine chemistry can be part of a sustainable cycle, as industrial chlorine is produced from the electrolysis of abundant sodium chloride (NaCl), and byproducts like hydrogen chloride (HCl) are often commercially utilized, minimizing waste. researchgate.netnih.gov
Future efforts in the production of related benzoic acids will likely draw inspiration from:
Biosynthesis: Green and environmentally friendly biosynthesis methods are being developed for compounds like aminobenzoic acid, which use renewable feedstocks and microbial fermentation via pathways such as the shikimate pathway. mdpi.com While not directly applicable to this chlorinated compound, these approaches represent the frontier of sustainable chemical production.
Catalyst Improvement: Developing more active and recyclable catalysts for the key synthetic steps can reduce waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
By focusing on these areas, the future production of this compound and its valuable analogues can be made more efficient, cost-effective, and environmentally responsible.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid derivatives, and how do reaction conditions influence yields?
The Ullmann condensation reaction under microwave irradiation is a validated method for synthesizing substituted 2-phenoxybenzoic acid derivatives. For example, coupling 2-chlorobenzoic acid with phenol derivatives in dry media achieves high yields (>85%) of bactericidal intermediates within short reaction times (<30 minutes) . Key parameters include microwave power (300–500 W), solvent-free conditions, and catalytic CuI (5 mol%). Optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like dehalogenated byproducts.
Q. How can researchers resolve contradictions in solubility data for chlorobenzoic acid derivatives across studies?
Discrepancies in solubility data (e.g., 2-chlorobenzoic acid in ethanol: 0.0708 vs. 0.1424 mole fraction ) require validation through standardized protocols. Use the Modified Apelblat equation to model temperature-dependent solubility and the Buchowski λh-model for solvent interactions. Cross-validate results with independent techniques like gravimetry or UV-spectroscopy. Prioritize studies with multiple corroborating datasets (e.g., Thuaire’s work aligning with third-party solubility measurements for 4-chlorobenzoic acid ).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Recrystallization in ethanol-water (3:1 v/v) is recommended due to the compound’s moderate solubility in polar solvents. For impurities like unreacted 2-chlorobenzoic acid, employ column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) or melting point analysis (expected range: 138–140°C, adjusted for benzyloxy substituents) .
Advanced Research Questions
Q. How can computational methods address gaps in toxicity data for this compound?
When in vivo toxicity data are absent (e.g., no repeated-dose studies for 2-chlorobenzoic acid ), use surrogate approaches:
- Structural analogs : Compare with dichlorobenzoic acids (e.g., 2,4-dichloro derivative) via QSAR models.
- Metabolic profiling : Assess urinary excretion of glycine conjugates using LC-MS, as 2-chlorobenzoic acid is primarily eliminated via this pathway .
- Read-across analysis : Leverage toxicity data from ChemIDplus and DSSTox databases for halogenated benzoic acids with >70% structural similarity .
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space group P2₁) resolves bond angles and packing motifs. For example, related chlorinated benzoates show intermolecular hydrogen bonding between carboxyl groups (O–H···O distances ~1.8 Å) . Synchrotron radiation improves resolution for low-symmetry crystals. Validate results with powder XRD and DFT-optimized structures (software: Gaussian09, B3LYP/6-31G* basis set).
Q. How can researchers mitigate interference from impurities during analytical quantification of this compound?
For HPLC analysis, use a reversed-phase C18 column with a mobile phase of 0.1% phosphoric acid in acetonitrile/water (60:40). Impurities like 3-chloro-4-hydroxyphenylacetamide derivatives elute earlier (retention time <5 minutes vs. 8–10 minutes for the target compound) . Validate selectivity via spiked samples and UV spectra (λmax ~270 nm for benzoic acid derivatives). For trace impurities, employ LC-MS/MS with MRM transitions (e.g., m/z 283 → 238 for the parent ion ).
Q. Methodological Notes
- Synthesis : Prioritize microwave-assisted methods for scalability .
- Solubility Analysis : Use Apelblat and Buchowski models for thermodynamic consistency .
- Toxicity Assessment : Combine read-across and metabolic profiling to bypass data gaps .
- Structural Analysis : SCXRD and DFT calculations provide complementary insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
